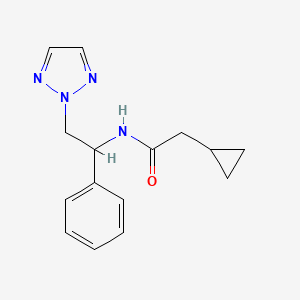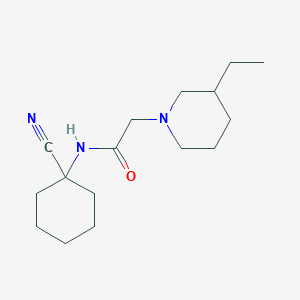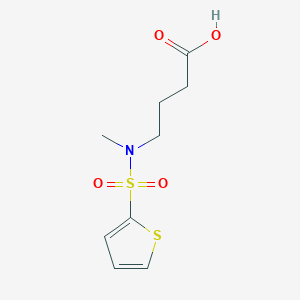![molecular formula C12H13ClFNO4 B2816738 5-Chloro-2-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid CAS No. 2248311-27-3](/img/structure/B2816738.png)
5-Chloro-2-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid, also known as CF3, is a chemical compound that has garnered significant attention in the scientific research community. This compound is a potent inhibitor of a specific enzyme known as dihydroorotate dehydrogenase (DHODH), which plays a crucial role in the de novo synthesis of pyrimidine nucleotides. The inhibition of DHODH by CF3 has been shown to have a significant impact on cellular proliferation, making it a promising candidate for the development of new cancer therapies.
Mécanisme D'action
The mechanism of action of 5-Chloro-2-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid involves the inhibition of DHODH, which is a critical enzyme in the de novo synthesis of pyrimidine nucleotides. By inhibiting DHODH, 5-Chloro-2-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid disrupts the synthesis of pyrimidine nucleotides, which are essential for DNA replication and cell proliferation. This disruption leads to the inhibition of cell proliferation, making 5-Chloro-2-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid a promising candidate for the development of new cancer therapies.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-Chloro-2-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid are primarily related to its inhibition of DHODH. By inhibiting DHODH, 5-Chloro-2-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid disrupts the synthesis of pyrimidine nucleotides, which are essential for DNA replication and cell proliferation. This disruption leads to the inhibition of cell proliferation, making 5-Chloro-2-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid a promising candidate for the development of new cancer therapies.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-Chloro-2-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid in lab experiments include its potent inhibition of DHODH, which makes it a promising candidate for the development of new cancer therapies. Additionally, 5-Chloro-2-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid has also been shown to have potential applications in the treatment of autoimmune diseases, such as rheumatoid arthritis. The limitations of using 5-Chloro-2-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid in lab experiments include its complex synthesis process, which can be time-consuming and expensive.
Orientations Futures
There are several future directions for the research and development of 5-Chloro-2-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid. One potential direction is the optimization of the synthesis process to make it more efficient and cost-effective. Another potential direction is the development of new cancer therapies that utilize 5-Chloro-2-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid as a potent inhibitor of DHODH. Additionally, further research is needed to explore the potential applications of 5-Chloro-2-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid in the treatment of autoimmune diseases, such as rheumatoid arthritis.
Méthodes De Synthèse
The synthesis of 5-Chloro-2-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid is a complex process that involves several steps. The first step is the preparation of 5-chloro-2-fluoro-3-nitrobenzoic acid, which is then reduced to 5-chloro-2-fluoro-3-aminobenzoic acid. The next step involves the protection of the amine group with an isobutyl chloroformate, followed by the introduction of a tert-butyl ester group to the carboxylic acid. The final step is the reduction of the nitro group to an amino group, resulting in the formation of 5-Chloro-2-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid.
Applications De Recherche Scientifique
5-Chloro-2-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid has been extensively studied for its potential applications in cancer therapy. The inhibition of DHODH by 5-Chloro-2-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid has been shown to have a significant impact on the proliferation of cancer cells, making it a promising candidate for the development of new cancer therapies. In addition, 5-Chloro-2-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid has also been shown to have potential applications in the treatment of autoimmune diseases, such as rheumatoid arthritis.
Propriétés
IUPAC Name |
5-chloro-2-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClFNO4/c1-12(2,3)19-11(18)15-8-5-6(13)4-7(9(8)14)10(16)17/h4-5H,1-3H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJZCFOVCRCMWTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=CC(=C1F)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClFNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


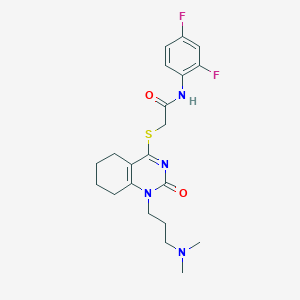
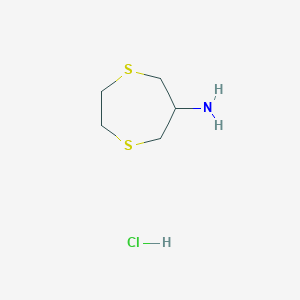
![N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)naphthalen-1-yl]-3-nitrobenzenesulfonamide](/img/structure/B2816659.png)
![N-(3-methoxyphenyl)-3-[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2816661.png)
![1-(2-(Imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(2-phenoxyethyl)urea](/img/structure/B2816662.png)
![5,6-dichloro-N-[3-(4-ethyl-4H-1,2,4-triazol-3-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2816665.png)

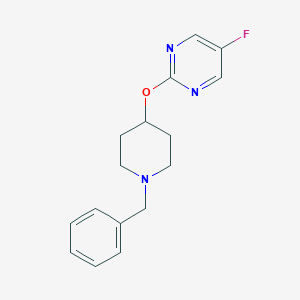

![4-[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenylpyrrolidin-2-one](/img/structure/B2816672.png)
